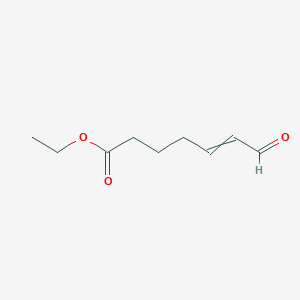

Ethyl 7-oxohept-5-enoate

Description

Structure

3D Structure

Properties

CAS No. |

827045-12-5 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 7-oxohept-5-enoate |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h4,6,8H,2-3,5,7H2,1H3 |

InChI Key |

NGACGQFLIWGCQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 7 Oxohept 5 Enoate and Its Analogs

De Novo Synthesis Approaches

De novo synthesis offers the most direct routes to the core structure of ethyl 7-oxohept-5-enoate, building the molecule from simpler, readily available starting materials. These methods provide flexibility in introducing structural modifications and are crucial for accessing a wide range of analogs.

Strategies Involving Aldol-Type Condensations and Related Reactions (e.g., Claisen-Schmidt variations)

Aldol (B89426) and Claisen-type condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis and have been applied to the preparation of unsaturated keto-esters. The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen to one carbonyl group, is particularly relevant for the synthesis of α,β,γ,δ-unsaturated ketones, which are structurally related to this compound. univ.kiev.uascispace.com While direct synthesis of the target molecule via this method is not extensively documented, the principles are applicable. For instance, the reaction of a suitable aldehyde with an enolate derived from a keto-ester could theoretically yield the desired scaffold.

The Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, is a primary method for synthesizing β-keto esters. fiveable.me This strategy could be adapted to form the β-keto ester portion of the target molecule, with the unsaturation being introduced in a subsequent step.

A notable example of a related condensation is the Stobbe condensation, which involves the reaction of diethyl succinate (B1194679) with aldehydes or ketones to produce unsaturated half-esters. fiveable.me These intermediates can be further manipulated to yield γ,δ-unsaturated acids, which could then be esterified to the corresponding ethyl esters.

Table 1: Examples of Aldol-Type and Related Condensation Reactions for the Synthesis of Unsaturated Carbonyl Compounds

| Reaction Type | Reactants | Product Type | Key Features |

| Claisen-Schmidt Condensation | Substituted Cinnamaldehyde and Ketones | α,β,γ,δ-Unsaturated Ketones | High yields, short reaction times, and use of inexpensive catalysts like potassium carbonate. univ.kiev.uascispace.com |

| Claisen Condensation | Two Esters or Ester and Ketone | β-Keto Esters | Fundamental for creating the β-keto ester moiety. fiveable.me |

| Stobbe Condensation | Diethyl Succinate and Aldehyde/Ketone | Unsaturated Half-Esters | Leads to γ,δ-unsaturated acids after hydrolysis and decarboxylation. fiveable.me |

Wittig Reactions and Olefination Strategies

The Wittig reaction and related olefination methods are powerful tools for the stereoselective formation of carbon-carbon double bonds, making them highly suitable for the synthesis of unsaturated esters like this compound. wikipedia.orgmasterorganicchemistry.com These reactions typically involve the reaction of a phosphorus ylide with an aldehyde or ketone.

A direct application of this strategy involves the reaction of a suitable aldehyde with a phosphorane to introduce the α,β-unsaturated ester moiety. For example, the reaction of an aldehyde with ethyl (triphenylphosphoranylidene)acetate can furnish the (E)-α,β-unsaturated ester. mdpi.com A specific synthesis of mthis compound, a close analog of the target compound, has been reported using a Wittig reaction between an aldehyde and (formylmethylene)triphenylphosphorane. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another valuable tool that often provides excellent (E)-selectivity for the formation of α,β-unsaturated esters. The choice between the Wittig and HWE reaction often depends on the desired stereochemistry and the nature of the substrates.

Table 2: Wittig and Related Olefination Reactions in the Synthesis of Unsaturated Esters

| Reaction | Reactants | Product | Stereoselectivity | Reference |

| Wittig Reaction | Aldehyde, Ethyl (triphenylphosphoranylidene)acetate | (E)-α,β-Unsaturated Ester | Generally (E)-selective with stabilized ylides | mdpi.com |

| Wittig Reaction | Aldehyde, (Formylmethylene)triphenylphosphorane | Mthis compound | - | rsc.org |

Oxidative Cleavage of Precursor Molecules (e.g., polyunsaturated fatty acyl phospholipids (B1166683) to generate HOHA-PC precursors)

A biologically relevant route to the 4-hydroxy-7-oxohept-5-enoate core structure involves the oxidative cleavage of polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). researchgate.netnih.govahajournals.orgnih.govnih.gov Free radical-induced oxidation of DHA-containing phospholipids leads to the formation of a variety of truncated lipid peroxidation products, including 4-hydroxy-7-oxohept-5-enoic acid (HOHA) esters of 2-lysophosphatidylcholine (B1209052) (HOHA-PC). nih.govnih.govresearchgate.netresearchgate.net HOHA-PC contains the fundamental 7-oxohept-5-enoate moiety and is a key precursor in the generation of biologically active molecules.

This oxidative fragmentation pathway highlights a natural origin for this class of compounds and provides a basis for biomimetic synthetic approaches. While not a typical laboratory synthesis for producing large quantities of this compound itself, understanding this process is crucial for studying its biological roles and for designing syntheses of its naturally occurring analogs.

Synthetic Transformations from Related Scaffolds

An alternative to de novo synthesis is the modification of existing molecules that already contain a significant portion of the target structure. This approach can be more efficient if a suitable starting material is readily available.

Derivatization of Unsaturated Esters and Ketones

The functional groups present in this compound, namely the ketone and the ester, offer multiple sites for chemical modification. For example, the keto group can be selectively reduced to a hydroxyl group. A patent describes the fungus-mediated stereoselective bioreduction of a related keto ester, 7-[4-(4-Fluorophenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidin-5-yl]-3(R)-hydroxy-5-oxo-hept-6-enoic acid methyl ester, to its corresponding dihydroxy derivative, showcasing the potential for selective transformations of the keto group. google.com

Functional Group Interconversions Leading to the Oxoheptenoate Core

Functional group interconversion (FGI) is a foundational strategy in organic synthesis that involves converting one functional group into another through processes like oxidation, reduction, or substitution. ic.ac.ukfiveable.me This approach is instrumental in creating the characteristic oxoheptenoate framework from readily available precursors.

A notable example of FGI for synthesizing a related structure, (E)-ethyl-4-hydroxy-7-oxohept-5-enoate, begins with the furan-containing compound, ethyl-(3-(2-furyl)propanoate). nih.gov The core of this synthesis is the oxidative cleavage of the furan (B31954) ring to generate the required dicarbonyl system. This transformation highlights how a stable aromatic heterocycle can be effectively converted into a linear chain with the desired functional groups.

The key step involves treating the starting furan derivative with N-Bromosuccinimide (NBS) in a solvent mixture at low temperatures. nih.gov This process leads to the formation of an intermediate, Ethyl (E)-4,7-dioxohept-5-enoate, which embodies the core structure. nih.gov Subsequent selective reduction of one carbonyl group can then yield the final target. nih.gov

| Starting Material | Reagents & Conditions | Key Intermediate |

|---|---|---|

| Ethyl-(3-(2-furyl)propanoate) | N-Bromosuccinimide (NBS), Pyridine, THF-acetone-H₂O, -20 °C | Ethyl (E)-4,7-dioxohept-5-enoate |

Stereoselective and Asymmetric Synthesis Routes

The development of stereoselective and asymmetric routes is crucial for accessing specific isomers of oxoheptenoate derivatives, which is often a requirement for their application in pharmaceuticals and natural product synthesis. ic.ac.uk These methods allow for precise control over the three-dimensional arrangement of atoms.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. A prominent example is the organocatalytic domino double Michael reaction involving an analog, ethyl (E)-7-oxohept-2-enoate, with α,β-unsaturated aldehydes. thieme-connect.comthieme-connect.com This reaction efficiently constructs complex, polysubstituted cyclohexane (B81311) rings from linear starting materials in a single operation. thieme-connect.com The process is initiated by the reaction of the enoate with the aldehyde, catalyzed by a chiral secondary amine catalyst, leading to a cascade of bond-forming events. thieme-connect.comthieme-connect.com The result is the formation of a tetrasubstituted cyclohexanedicarbaldehyde with four contiguous stereocenters, demonstrating a highly efficient method for increasing molecular complexity. thieme-connect.comthieme-connect.com

Enantioselective synthesis aims to produce a single enantiomer (one of two mirror-image forms) of a chiral molecule. The aforementioned organocatalytic domino double Michael reaction is a superb illustration of such a transformation. thieme-connect.comthieme-connect.com Through the use of a chiral organocatalyst, this method achieves outstanding enantioselectivity, yielding the desired cyclohexane product with an enantiomeric excess (ee) greater than 99%. thieme-connect.comthieme-connect.com This level of control is critical as different enantiomers of a molecule can have vastly different biological activities. ic.ac.uk The high enantioselectivity ensures that the synthesized chiral derivatives are suitable for applications where stereochemical purity is paramount. thieme-connect.com

Diastereoselective control involves governing the relative stereochemistry among multiple stereocenters within a molecule. The domino double Michael reaction serves as a prime example of a highly diastereoselective process. thieme-connect.comthieme-connect.com The reaction between ethyl (E)-7-oxohept-2-enoate and α,β-unsaturated aldehydes yields products with excellent diastereomeric ratios (dr) of over 20:1. thieme-connect.comthieme-connect.com This demonstrates a sophisticated level of control, allowing for the preferential formation of one diastereomer out of several possibilities. Such strategies are invaluable for the synthesis of complex natural products and pharmaceuticals where the precise three-dimensional structure dictates function. The resulting adducts from this reaction have been further transformed into various heterocyclic scaffolds, including octahydro-3H-2-benzopyran-3-ones and octahydroisoquinolin-3(2H)-ones. thieme-connect.comthieme-connect.com

| Reactants | Reaction Type | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Ethyl (E)-7-oxohept-2-enoate & α,β-Unsaturated Aldehydes | Organocatalytic Domino Double Michael Reaction | Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate | >99% ee, >20:1 dr |

Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Oxohept 5 Enoate

Reactions at the Ketone Moiety

Nucleophilic Additions to the Carbonyl (e.g., hydride reduction)

The carbonyl group in ethyl 7-oxohept-5-enoate is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com A key reaction at this site is reduction by hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), which converts the ketone to a secondary alcohol. smolecule.com This transformation is an example of a 1,2-addition, where the nucleophile (hydride ion, H⁻) adds directly to the carbonyl carbon. acs.org

The general mechanism involves the attack of the hydride ion on the partially positive carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically from a solvent like methanol (B129727) or water, yields the corresponding allylic alcohol. masterorganicchemistry.com

For α,β-unsaturated ketones like this compound, a competing reaction is the 1,4-conjugate addition of the hydride to the β-carbon of the alkene. However, the use of sodium borohydride, particularly in combination with cerium(III) chloride (the Luche reduction), selectively promotes 1,2-reduction, favoring the formation of the allylic alcohol. organic-chemistry.org The CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, which directs the "harder" methoxyborohydride reagents formed in situ to attack the carbonyl carbon. organic-chemistry.org

While specific studies on this compound are limited, research on analogous compounds demonstrates this reactivity. For instance, a similar substrate, (E)-ethyl-4-hydroxy-7-oxohept-5-enoate, undergoes selective reduction of the ketone carbonyl. Furthermore, the reduction of the cyclized product derived from an isomer, ethyl (E)-7-oxohept-2-enoate, with NaBH₄ in ethanol (B145695) yields the corresponding alcohol, showcasing a typical hydride reduction on a complex derivative.

Table 1: Examples of Hydride Reduction on Related Ketone Structures

| Substrate | Reagent | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| α,β-Unsaturated Ketone (general) | NaBH₄, CeCl₃ | Methanol | Allylic Alcohol | Selective 1,2-Reduction (Luche Reduction) organic-chemistry.org |

| Ketone (general) | NaBH₄ | Aqueous or alcoholic solution | Secondary Alcohol | Nucleophilic Addition smolecule.com |

Enolate Chemistry and Alpha-Functionalization (e.g., alkylation derived from enone reactivity)

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in this compound allows for the formation of enolates. The delocalized electron system in α,β-unsaturated ketones stabilizes the enolate intermediate, making the α-carbon reactive toward electrophiles. fiveable.me This reactivity is the basis for alpha-functionalization, where a new group is introduced at the α-position. fiveable.me

Enolates are typically formed by treating the ketone with a base. nih.gov The resulting enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-carbon. pressbooks.pub This process, known as alkylation, is a powerful tool in organic synthesis.

While the general principles of enolate chemistry are well-established for enones, specific documented examples of alpha-functionalization for this compound are not prevalent in the reviewed literature. However, modern synthetic methods provide various strategies for the α-functionalization of enones. organic-chemistry.orgacs.orgrsc.org These include novel approaches that utilize hypervalent iodine reagents to induce functionalization or radical routes to form α-substituted enones. organic-chemistry.orgacs.org For example, one method involves the umpolung (polarity reversal) of Morita-Baylis-Hillman intermediates to generate an electrophilic enolonium species, which can then be attacked by nucleophiles to achieve α-functionalization. organic-chemistry.orgresearchgate.net

Reactions Involving the Carbon-Carbon Double Bond

Conjugate (Michael) Additions

The carbon-carbon double bond in this compound is "activated" by the adjacent electron-withdrawing carbonyl group, making the β-carbon electrophilic. This allows the compound to act as a Michael acceptor, undergoing conjugate (or 1,4-) addition with a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.org The Michael addition is a thermodynamically controlled reaction that is fundamental for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The mechanism begins with the attack of a nucleophile (the Michael donor, often a stabilized enolate) on the β-carbon of the enone. youtube.com This creates a new, resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.comyoutube.com

While direct examples for this compound are scarce, extensive research on its isomer, ethyl (E)-7-oxohept-2-enoate, highlights this reactivity pattern. This isomer undergoes organocatalytic domino double Michael reactions with α,β-unsaturated aldehydes to produce highly functionalized cyclohexanes with excellent stereoselectivity. thieme-connect.comiitkgp.ac.in In these reactions, the initial Michael addition is followed by a second intramolecular Michael addition, demonstrating the synthetic utility of the oxoheptenoate scaffold. thieme-connect.com An intramolecular aza-Michael reaction has also been reported for a derivative of ethyl (E)-7-oxohept-2-enoate, which cyclizes to form a piperidine (B6355638) ring system. ajol.info

Cycloaddition Reactions (e.g., Diels-Alder)

As an alkene, the double bond in this compound can potentially participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the enone) to form a six-membered ring. wikipedia.orgebsco.com Because the double bond is conjugated to an electron-withdrawing carbonyl group, this compound can act as an effective dienophile in normal-demand Diels-Alder reactions. wikipedia.orgresearchgate.net

The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state, which makes it highly stereospecific. wikipedia.org This reaction is a powerful method for constructing complex cyclic systems in a controlled manner. ebsco.comresearchgate.net

Specific studies detailing the Diels-Alder reactivity of this compound itself are not readily found. However, the general reactivity of α,β-unsaturated ketones as dienophiles is a cornerstone of organic synthesis. researchgate.net For example, ethyl vinyl ketone readily participates in organocatalyzed Diels-Alder reactions with various dienes. researchgate.net Synthetic strategies toward complex natural products often employ intramolecular Diels-Alder reactions of substrates containing both a diene and a dienophile moiety, similar in structure to this compound.

Hydrogenation and Reduction of the Alkene Moiety

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). beilstein-journals.org The catalyst provides a surface for the reaction, lowering the activation energy.

A key challenge in the reduction of enones is chemoselectivity: selectively reducing the C=C double bond without affecting the C=O bond, or vice-versa.

Selective C=C Reduction : Catalytic hydrogenation under standard conditions (e.g., H₂ with Pd/C) is a common method for reducing the alkene moiety of an enone to yield the corresponding saturated ketone. beilstein-journals.org Other methods for selective 1,4-reduction include the use of specific main-group reagents or borane (B79455) catalysts. acs.orgthieme-connect.com For example, borane catalysts can achieve chemoselective 1,4-hydroboration of the enone, which upon hydrolysis gives the saturated ketone. acs.org

Selective C=O Reduction : As discussed in section 3.1.1, reagents like NaBH₄ with CeCl₃ can selectively reduce the carbonyl group. organic-chemistry.org

Full Reduction : Using stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing hydrogenation conditions can lead to the reduction of both the alkene and the ketone, yielding the saturated diol.

The choice of reagent and reaction conditions is therefore critical to achieving the desired transformation on the this compound scaffold.

Table 2: Summary of Potential Reductive Transformations

| Target Transformation | Reaction Type | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| C=O Reduction | 1,2-Nucleophilic Addition | NaBH₄, CeCl₃ (Luche Reduction) organic-chemistry.org | Allylic Alcohol |

| C=C Reduction | 1,4-Conjugate Addition / Catalytic Hydrogenation | H₂, Pd/C; Bu₃SnH; H-B-9-BBN/HBpin beilstein-journals.orgacs.orgthieme-connect.com | Saturated Ketone |

| Full Reduction (C=C and C=O) | Hydrogenation / Hydride Reduction | H₂ (high pressure/temp), PtO₂; LiAlH₄ | Saturated Diol |

Ester Group Transformations

The ethyl ester functional group in this compound can undergo several key transformations, including transesterification and hydrolysis, which are fundamental reactions for modifying its structure and properties.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of molecules similar to this compound, intramolecular transesterification is a significant reaction, often leading to the formation of cyclic esters known as lactones. masterorganicchemistry.comwikipedia.org Lactones are formed when a molecule contains both a hydroxyl and a carboxylic acid (or ester) functionality, allowing for an internal cyclization reaction. wikipedia.orgtutorchase.comnumberanalytics.com

While direct intramolecular transesterification of this compound itself is not documented without prior modification, its derivatives can undergo such cyclizations. For example, reduction of the ketone in this compound would yield ethyl 7-hydroxyhept-5-enoate, a suitable precursor for lactonization. google.com

Hydrolysis and Derivatization of the Ester

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 7-oxohept-5-enoic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide, followed by acidification. wikipedia.orgbyjus.comacs.org The resulting carboxylic acid can then be used in a variety of derivatization reactions.

One important derivative is 4-hydroxy-7-oxohept-5-enoic acid, which is formed from the oxidative breakdown of docosahexaenoic acid (DHA). plos.orggoogle.com This acid and its derivatives are studied for their biological roles. researchgate.netplos.orggoogle.comnih.gov The synthesis of related compounds, such as ethyl (E)-4-hydroxy-7-oxohept-5-enoate, has been reported, starting from precursors like ethyl-(3-(2-furyl)propanoate. nih.gov

Derivatization can also involve the formation of amides by reacting the carboxylic acid with amines. This opens up pathways to a wider range of functionalized molecules with potential applications in various fields of chemistry.

Tandem and Cascade Reactions

The dual functionality of this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operational step. These reactions are highly efficient for building molecular complexity.

Domino Michael/Aldol (B89426) Sequences

This compound and its isomer, ethyl (E)-7-oxohept-2-enoate, are effective substrates in organocatalytic domino reactions. rsc.orgiitkgp.ac.inthieme-connect.com A notable example is the domino double Michael reaction with α,β-unsaturated aldehydes. iitkgp.ac.inthieme-connect.com This type of reaction, often catalyzed by chiral secondary amines, can create multiple stereogenic centers with high levels of control. rsc.orgpnas.org

In a typical sequence, the reaction between an α,β-unsaturated aldehyde and ethyl (E)-7-oxohept-2-enoate can lead to the formation of highly functionalized cyclohexanes. iitkgp.ac.inthieme-connect.com These reactions proceed through a tandem conjugate addition-aldol cyclization mechanism, where a Michael addition is followed by an intramolecular aldol reaction. pnas.orgbeilstein-journals.orgbeilstein-journals.orgcore.ac.ukresearchgate.net The process can be highly diastereoselective and enantioselective, yielding complex cyclic products from relatively simple starting materials. iitkgp.ac.inthieme-connect.compnas.org Research has shown that these reactions can produce cyclohexanes with four contiguous stereocenters in excellent yields and stereoselectivities. iitkgp.ac.inthieme-connect.com

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ethyl (E)-7-oxohept-2-enoate and α,β-unsaturated aldehydes | Organocatalyst (e.g., chiral amine) | Functionalized cyclohexanes | High diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) | iitkgp.ac.in, thieme-connect.com |

| Enone-diones and organoboron reagents | Rhodium catalyst | seco-B ring steroids | Desymmetrization, creation of four contiguous stereogenic centers | pnas.org |

| Cyclic enones and dialkylzincs/aldehydes | Copper(I) triflate/chiral ligand | Bicyclic aldol products | High enantioselectivity | core.ac.uk |

Ring-Closing Metathesis (RCM) in Derivative Synthesis

Ring-Closing Metathesis (RCM) is a powerful reaction for synthesizing cyclic compounds, particularly macrocycles, from diene precursors using metal catalysts like those based on ruthenium. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct substrate for RCM, its derivatives can be elaborated into dienes suitable for cyclization. nih.govorganic-chemistry.orgorganic-chemistry.org

For example, the ester or ketone functionality can be used as a handle to introduce a second double bond into the molecule, creating a diene. This diene can then undergo RCM to form various ring systems. wikipedia.orgorganic-chemistry.org The efficiency of RCM is often driven by the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org RCM has been widely used in the synthesis of natural products and other complex molecules, including those with 5- to 30-membered rings. organic-chemistry.orgbeilstein-journals.org

The synthesis of dienyl esters and their subsequent use in RCM reactions is a common strategy. nih.govorganic-chemistry.org For instance, cross-metathesis can be used to prepare more complex dienyl esters which then undergo intramolecular RCM. organic-chemistry.org This approach highlights the versatility of metathesis reactions in building complex molecular architectures from simpler precursors derived from molecules like this compound. nih.govscispace.com

| Substrate Type | Catalyst | Product Type | Significance | Reference |

|---|---|---|---|---|

| Dienyl esters | Grubbs II catalyst | 22-membered macrocycle | Synthesis of dictyostatin (B1249737) fragments | nih.gov |

| Terminal dienes | Grubbs-type catalysts | 5-30 membered cycloalkenes | General method for unsaturated rings | wikipedia.org, organic-chemistry.org |

| Diallylamines | Grubbs catalyst/Copper catalyst | N-sulfonyl- and N-acylpyrroles | Tandem RCM/aromatization | organic-chemistry.org |

Applications of Ethyl 7 Oxohept 5 Enoate in Complex Molecular Synthesis

Building Block for Natural Product Total Synthesis

The strategic importance of ethyl 7-oxohept-5-enoate is evident in its application in the total synthesis of natural products. Its functional groups provide handles for constructing intricate molecular architectures found in a range of bioactive compounds.

Precursor to Bioactive Lipid Analogs

This compound and its derivatives are key precursors in the synthesis of analogs of bioactive lipids, such as prostaglandins (B1171923) and leukotriene antagonists. These lipids play critical roles in inflammatory processes. For instance, methyl 5-oxohept-6-enoate, a related compound, is instrumental in synthesizing prostaglandin (B15479496) analogs and leukotriene antagonists. The enone system within these molecules is pivotal for the stereoselective construction of cyclopentane (B165970) rings, a core structure in many of these anti-inflammatory drugs, often achieved through intramolecular Heck reactions. A study in 2024 highlighted the use of such a precursor in creating 5-oxo-ETE receptor antagonists, which have shown potential in inhibiting eosinophil chemotaxis in asthma models.

The synthesis of these complex lipid analogs often involves the selective reduction of a ketone from an ester precursor. For example, the synthesis of (E)-ethyl-4-hydroxy-7-oxohept-5-enoate is a key step in producing γ-hydroxyalkenal phospholipids (B1166683) like HOHA-PC, HOOA-PC, and HODA-PC. nih.gov These compounds are generated from the oxidative cleavage of polyunsaturated fatty acyl phospholipids and are implicated in cardiovascular diseases. nih.gov

Intermediates for Oxacyclic and Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable intermediate for the synthesis of various oxacyclic and heterocyclic systems. These structural motifs are prevalent in many natural products with diverse biological activities. The synthesis of the anti-leukemic diterpene natural product EBC-329, for example, starts from 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, showcasing the utility of cyclic precursors in building complex molecular frameworks. rsc.org Tandem oxidation-Wittig olefination reactions can be employed to convert diols into extended alkene products, which can then undergo electrocyclization to form cyclic systems. worktribe.com

Construction of Cyclohexane (B81311) Rings with Contiguous Stereocenters

Ethyl (E)-7-oxohept-2-enoate, a related α,β-unsaturated ester, has been utilized in organocatalytic domino reactions to asymmetrically synthesize cyclohexanes with four contiguous stereocenters. nstc.gov.tw This is achieved through a double Michael reaction with α,β-unsaturated aldehydes. nstc.gov.tw Furthermore, the organocatalytic conjugate addition of 7-oxohept-2-enoate to nitrostyrene (B7858105) yields an ω-nitro-α,β-unsaturated ester. researchgate.net Subsequent intramolecular cyclization of this intermediate produces highly functionalized cyclohexane carboesters with excellent diastereoselectivity and enantioselectivity. researchgate.net Some of these adducts have been transformed into intermediates for the synthesis of (-)-α- and (-)-β-lycorane. researchgate.net The construction of such densely substituted cyclohexanes with multiple contiguous stereocenters is a significant challenge in organic synthesis, and these methods provide an efficient solution. researchgate.net

Synthesis of Phospholipid Derivatives and Related Biologically Relevant Molecules (Chemical Transformations)

This compound and its derivatives are instrumental in the synthesis of modified phospholipids and other biologically important molecules through various chemical transformations.

Preparation of Oxidatively Truncated Phospholipids

Oxidatively truncated phospholipids are generated from the oxidative cleavage of polyunsaturated phospholipids and play a role in various physiological and pathological processes. This compound serves as a precursor for synthesizing these molecules. For example, the synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine (B1209052), such as HOHA-PC, HOOA-PC, and HODA-PC, relies on intermediates derived from related oxoheptenoates. nih.gov These syntheses are designed to generate the sensitive γ-hydroxyalkenal functionality under mild conditions from more stable acetal (B89532) derivatives. nih.gov The resulting oxidatively truncated phospholipids are ligands for scavenger receptors like CD36 and are involved in the inflammatory functions of endothelial cells. nih.gov

| Precursor | Oxidatively Truncated Phospholipid |

| Ethyl (E)-4-hydroxy-7-oxohept-5-enoate nih.gov | HOHA-PC (4-hydroxy-7-oxohept-5-enoic acid ester of 2-lyso-phosphatidylcholine) nih.gov |

| Related oxo-octenoate precursor nih.gov | HOOA-PC (5-hydroxy-8-oxo-6-octenoic acid ester of 2-lyso-PC) nih.gov |

| Related oxo-dodecenoate precursor nih.gov | HODA-PC (9-hydroxy-12-oxododec-10-enoic acid ester of 2-lyso-PC) nih.gov |

Chemical Derivatization to Carboxyalkylpyrrole (CEP) Analogues through Adduction Reactions

A significant application of this compound derivatives is in the formation of carboxyalkylpyrrole (CEP) analogues. These are formed through the adduction of γ-hydroxyalkenals, derived from the oxidative cleavage of docosahexaenoate (DHA), with the primary amino groups of proteins and ethanolamine (B43304) phospholipids. researchgate.netnih.gov Specifically, 4-hydroxy-7-oxohept-5-enoic acid (HOHA), which can be synthesized from precursors like this compound, reacts with protein lysyl ε-amino residues to generate CEP derivatives. nih.govnih.gov

These CEPs are biologically active and have been implicated in the pathogenesis of age-related macular degeneration (AMD) by promoting choroidal neovascularization. google.comnih.gov The formation of CEPs can occur through the reaction of HOHA-containing phospholipids with proteins or through an intermediate, HOHA lactone, which is released by non-enzymatic transesterification. researchgate.netnih.gov This lactone can then react with primary amino groups to form CEPs. researchgate.netnih.gov

| Reactant | Adduct | Biological Relevance |

| 4-hydroxy-7-oxohept-5-enoic acid (HOHA) derivatives | 2-(ω-carboxyethyl)pyrrole (CEP) derivatives of proteins nih.govnih.gov | Biomarker for AMD, promotes angiogenesis google.comnih.gov |

| HOHA lactone | CEP derivatives of proteins and ethanolamine phospholipids researchgate.netnih.gov | Induces mitochondrial dysfunction, promotes angiogenesis researchgate.netnih.gov |

Pharmaceutical and Agrochemical Intermediate Synthesis (Synthetic Strategies)

This compound, with its characteristic α,β-unsaturated ketone and terminal ester functionalities, serves as a versatile building block in organic synthesis. Its chemical reactivity is harnessed to construct complex molecular architectures, particularly those found in pharmaceutically and agrochemically relevant compounds. The strategic placement of its functional groups allows for a variety of transformations, making it a valuable intermediate. Research has highlighted its application in sophisticated, stereocontrolled reactions to generate poly-functionalized cyclic and acyclic systems.

One of the most powerful applications of related oxoheptenoate structures is in organocatalytic domino reactions. For instance, the constitutional isomer Ethyl (E)-7-oxohept-2-enoate undergoes a domino double Michael reaction with α,β-unsaturated aldehydes. thieme-connect.com This process, catalyzed by a chiral secondary amine, efficiently constructs highly functionalized cyclohexanes with excellent control over stereochemistry, achieving high diastereoselectivities (>20:1 dr) and enantioselectivities (>99% ee). thieme-connect.com The resulting cyclohexyl acetates are versatile intermediates that can be further transformed into complex heterocyclic scaffolds like octahydroisoquinolinones, which are prevalent in medicinal chemistry. thieme-connect.com

The core structure of an oxo-heptenoate is fundamental to the synthesis of various biologically active molecules. The heptenoate chain is a recurring motif in the structure of prostaglandins and their analogues, a class of potent lipid compounds with a wide range of physiological effects. nih.govcdnsciencepub.com Synthetic strategies toward prostaglandins often involve the construction of a cyclopentane ring functionalized with two side chains, one of which is a seven-carbon chain similar to the this compound backbone. nih.govcdnsciencepub.com For example, the synthesis of latanoprost (B1674536) analogues, used as anti-glaucoma agents, employs intermediates containing a hept-5-enoate side chain attached to a cyclopentane core. asianpubs.org

Furthermore, derivatives of this structural class have been incorporated into complex inhibitors of enzymes such as tissue transglutaminase. google.com These inhibitors may feature a 7-oxoheptenoate moiety that acts as a Michael acceptor, crucial for the compound's mechanism of action. google.comgoogle.com The synthesis of these complex molecules involves coupling the heptenoic acid derivative with peptide-like structures, demonstrating the utility of this building block in creating targeted therapeutic agents. google.com

Research Findings: Synthetic Transformations

The primary synthetic utility of this compound and its isomers stems from the reactivity of the enone system. Key transformations include:

Domino Michael Additions: As demonstrated with a close isomer, the molecule can act as a bis-acceptor in domino reactions to form complex carbocycles with multiple stereocenters in a single step. thieme-connect.com

Cyclizations: The chain is suitable for various cyclization strategies to form five- or six-membered rings, which are core structures in many natural products and pharmaceuticals.

Functional Group Interconversion: The ketone and ester groups can be readily modified. The ketone can be reduced to a secondary alcohol, a common feature in prostaglandins, while the ester can be hydrolyzed to a carboxylic acid for further coupling reactions. asianpubs.orggoogle.com

The following tables summarize representative synthetic strategies and the resulting complex molecules derived from related heptenoate structures.

Table 1: Organocatalytic Domino Reaction for Cyclohexane Synthesis This table is based on the reaction of Ethyl (E)-7-oxohept-2-enoate, a constitutional isomer of this compound, illustrating a key synthetic strategy applicable to this class of compounds.

| Reactant 1 | Reactant 2 | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Ethyl (E)-7-oxohept-2-enoate | α,β-Unsaturated Aldehydes | Chiral Secondary Amine | Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate | >20:1 | >99% | thieme-connect.com |

Table 2: Application in the Synthesis of Bioactive Molecules This table highlights the incorporation of the oxoheptenoate structural motif into complex, biologically active compounds.

| Target Molecule Class | Core Intermediate Structure | Key Synthetic Step | Biological Relevance | Reference |

| Prostaglandin Analogues | A functionalized cyclopentane with a hept-5-enoate side chain | Wittig reaction, reduction | Anti-glaucoma agents | asianpubs.org |

| Tissue Transglutaminase Inhibitors | Pyridinone derivative coupled to a 7-oxohept-2-enoate moiety | Amide coupling | Treatment of autoimmune and other diseases | google.comgoogle.com |

| Complex Heterocycles | Octahydroisoquinolin-3(2H)-one | Transformation of a domino reaction adduct | Common pharmaceutical scaffold | thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 7 Oxohept 5 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., proton and carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Ethyl 7-oxohept-5-enoate and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the presence of key functional groups and to establish connectivity within the molecule.

¹H NMR spectra provide information on the chemical environment of protons. For instance, in derivatives like (E)-ethyl 7-oxohept-2-enoate, characteristic signals include those for the vinyl protons of the α,β-unsaturated ester, the ethyl ester group (a quartet and a triplet), and protons adjacent to the ketone. ajol.info

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. libretexts.org The spectra of this compound derivatives will typically show distinct signals for the carbonyl carbons of the ester and ketone, the sp² carbons of the alkene, and the sp³ carbons of the aliphatic chain and the ethyl group. rsc.orgrsc.orgnih.gov

Detailed Research Findings: In the characterization of (E)-Ethyl 4-hydroxy-7-oxohept-5-enoate, ¹H NMR confirmed the structure, while ¹³C NMR showed key signals at 198.2 ppm (aldehyde C=O), 172.3 ppm (ester C=O), and signals for the alkene carbons. nih.gov Similarly, for the related compound (E)-benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate, ¹H NMR in DMSO-d6 showed the vinylic protons and the protons of the benzyl (B1604629) and benzyloxyamino groups, while the ¹³C NMR spectrum confirmed the presence of the two different carbonyl groups and the aromatic and aliphatic carbons. beilstein-journals.org

Table 1: Representative NMR Data for Derivatives of this compound

| Compound | Technique | Key Chemical Shifts (δ ppm) |

| (E)-Ethyl 4,7-dioxohept-5-enoate nih.gov | ¹H NMR (400 MHz, CDCl₃) | 9.76 (d, 1H, aldehyde), 6.89 (d, 1H, vinyl), 6.79 (dd, 1H, vinyl), 4.11 (q, 2H, OCH₂), 2.99 (t, 2H), 2.65 (t, 2H), 1.22 (t, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | 198.2 (aldehyde C=O), 193.4 (ketone C=O), 172.3 (ester C=O), 144.5 (vinyl), 137.7 (vinyl), 60.9 (OCH₂), 35.8, 27.9, 14.2 (CH₃) | |

| (E)-Benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate beilstein-journals.org | ¹H NMR (400 MHz, DMSO-d6) | 11.16 (s, 1H, NH), 7.43-7.35 (m, 10H, ArH), 6.77-6.69 (m, 1H, vinyl), 5.76 (d, 1H, vinyl), 5.12 (s, 2H, CO₂CH₂Ph), 4.86 (s, 2H, CONHOCH₂Ph) |

| ¹³C NMR (100 MHz, DMSO-d6) | 173.1 (C=O, ester), 163.3 (C=O, amide), 143.9 (vinyl), 121.4 (vinyl), aromatic signals, 77.4 (CONHOCH₂Ph), 65.8 (CO₂CH₂Ph) |

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. bioanalysis-zone.com Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is well-suited for analyzing moderately polar molecules like this compound and its derivatives, often by detecting the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. beilstein-journals.orgmetabolomexchange.org

Detailed Research Findings: HRMS has been instrumental in confirming the synthesis of various derivatives. For example, the formation of (E)-Ethyl 4,7-dioxohept-5-enoate was confirmed by HRMS (FAB), which showed the calculated m/z for [M+H]⁺ as 185.0814 and the found value as 185.0818. nih.gov In another study, the structure of (E)-benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate was supported by HRMS (ESI), which found an m/z of 376.1519 for the sodium adduct [M+Na]⁺, closely matching the calculated value of 376.1525. beilstein-journals.org

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Ionization | Formula | Calculated m/z | Found m/z |

| (E)-Ethyl 4,7-dioxohept-5-enoate nih.gov | FAB | C₉H₁₃O₄ [M+H]⁺ | 185.0814 | 185.0818 |

| (E)-Ethyl 4-hydroxy-7,7-dimethoxyhept-5-enoate nih.gov | FAB | C₁₁H₂₀NaO₅ [M+Na]⁺ | 255.1209 | 255.1206 |

| A derivative, (E)-ethyl 7-((2-(methylsulfonyl)ethoxy)carbonyl)hept-5-enoate rsc.org | ESI | C₁₀H₁₉O₅S [M+H]⁺ | 251.09477 | 251.09477 |

| (E)-Benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate beilstein-journals.org | ESI | C₂₁H₂₃NNaO₄ [M+Na]⁺ | 376.1525 | 376.1519 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound and its derivatives, IR spectra provide clear evidence for key structural features.

Detailed Research Findings: The presence of the ester and ketone/aldehyde carbonyl groups is confirmed by strong absorption bands in the region of 1670-1740 cm⁻¹. Specifically, the ester carbonyl (C=O) stretch is typically observed around 1735 cm⁻¹, while the α,β-unsaturated ketone or aldehyde carbonyl stretch appears at a lower frequency, around 1690-1700 cm⁻¹. rsc.orgbeilstein-journals.org The carbon-carbon double bond (C=C) of the enone system usually shows an absorption band in the 1625-1654 cm⁻¹ range. ajol.info For instance, the IR spectrum of (E)-benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate showed characteristic peaks at 3381 cm⁻¹ (N-H stretch), 1732 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O), and 1641 cm⁻¹ (C=C). beilstein-journals.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Compound | Key Absorption Bands (cm⁻¹) | Assignment |

| (E)-Ethyl 7-oxohept-2-enoate ajol.info | 1719, 1654 | C=O (ester, ketone), C=C |

| Ethyl 6-methyl-5-(methylsulfonyloxy)-4-oxohept-5-enoate rsc.org | 1735, 1699, 1625 | C=O (ester), C=O (ketone), C=C |

| (E)-Benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate beilstein-journals.org | 3381, 1732, 1670, 1641 | N-H, C=O (ester), C=O (amide), C=C |

Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography, Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for the purification of this compound and its derivatives from reaction mixtures and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor reactions and determine the appropriate solvent system for column chromatography. The retention factor (Rf) value helps in identifying compounds. For example, in the synthesis of various keto-esters, TLC analysis was used to follow the reaction's completion. rsc.org

Column Chromatography: This is the standard method for purifying multigram quantities of these compounds. Silica (B1680970) gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rsc.orgnih.gov The fractions are collected and analyzed by TLC to isolate the pure compound. For example, (E)-Ethyl 4-hydroxy-7, 7-dimethoxyhept-5-enoate was purified by flash chromatography on a silica gel column using a 20% ethyl acetate/hexanes mixture. nih.gov

Table 4: Examples of Chromatographic Purification

| Compound/Derivative | Technique | Stationary Phase | Eluent (Mobile Phase) |

| (E)-Ethyl 4-hydroxy-7,7-dimethoxyhept-5-enoate nih.gov | Flash Chromatography | Silica Gel | 20% Ethyl acetate/Hexanes |

| Various α-Cl-enone derivatives rsc.org | Flash Column Chromatography | Silica Gel | Hexane-ethyl acetate mixture |

| (E)-Benzyl 7-(benzyloxyamino)-7-oxohept-5-enoate beilstein-journals.org | Not specified | Not specified | Hexane:ethyl acetate (60:40) |

| (S,E)-Methyl 7-(benzyloxyamino)-2-((tert-butoxycarbonyl)amino)-7-oxohept-5-enoate beilstein-journals.org | Not specified | Not specified | Hexane:ethyl acetate (60:40) |

Chiral Analysis (e.g., for enantiomeric excess determination)

When this compound or its derivatives are synthesized in a chiral, non-racemic form, it is crucial to determine the enantiomeric excess (ee). This measures the purity of one enantiomer over the other.

High-Performance Liquid Chromatography (HPLC): The most common method for determining the ee of chiral keto esters and their alcohol reduction products is HPLC using a chiral stationary phase (chiral HPLC). nih.gov Different chiral columns are available, such as Chiralpak and Chiralcel, which can separate the two enantiomers, allowing for their quantification. nih.govnih.gov For instance, the enantiomeric excess of β-nitro-α-hydroxy esters derived from α-keto esters was determined using HPLC analysis on a chiral stationary phase. nih.gov Similarly, the ee of products from the domino reaction of ethyl (E)-7-oxohept-2-enoate was determined using a Chiralpak IB column. thieme-connect.de

NMR Spectroscopy: In some cases, enantiomeric excess can be determined by ¹H NMR spectroscopy using chiral shift reagents, such as Eu(tfc)₃. researchgate.net These reagents bind to the enantiomers to form diastereomeric complexes, which have different NMR spectra, allowing for the integration of signals corresponding to each enantiomer.

Detailed Research Findings: The asymmetric bioreduction of various β-ketoesters has been studied, with the resulting β-hydroxyesters analyzed for enantiomeric excess. scielo.brscielo.br In the asymmetric Henry reaction of α-keto esters, products were obtained with high enantiomeric excess (up to 94% ee), which was confirmed by chiral HPLC. nih.gov The enantioselective reduction of a range of ketones and β-keto esters was analyzed using chiral LC/MS with a CHIRALCEL® OB-H column. nih.gov

Computational Chemistry Approaches to Ethyl 7 Oxohept 5 Enoate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Ethyl 7-oxohept-5-enoate possesses significant conformational flexibility due to its rotatable single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. mdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics.

A typical MD simulation of this compound would involve:

Placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent.

Calculating the forces between atoms using a force field.

Integrating Newton's equations of motion to simulate the trajectory of each atom over time.

From these simulations, one can analyze:

Preferred conformations: Identifying the most stable and populated conformers of the molecule in a given environment.

Solvent interactions: Understanding how the molecule interacts with solvent molecules, for example, through hydrogen bonding with the carbonyl oxygen.

Dynamic behavior: Observing conformational changes and the timescales on which they occur.

| Conformer | Dihedral Angle (C4-C5-C6-C7, degrees) | Relative Population (%) |

|---|---|---|

| Extended | ~180 | 65 |

| Folded | ~60 | 25 |

| Other | - | 10 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which features an α,β-unsaturated ketone, a common reaction would be a Michael addition.

Computational investigation of a reaction mechanism, such as the addition of a nucleophile to the β-carbon, would involve:

Locating stationary points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating activation energies: Determining the energy barrier for each step of the reaction, which allows for the prediction of reaction rates. acs.org

Visualizing reaction pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactants and products.

These studies can reveal subtle mechanistic details that are difficult to observe experimentally. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Product | -12.5 |

Predictive Modeling for Novel Transformations

Beyond elucidating known reactions, computational chemistry can be used to predict novel chemical transformations. mit.edu By understanding the intrinsic electronic and structural properties of this compound, researchers can design new reactions.

Predictive modeling in this context could involve:

Screening of reactants: Computationally testing the feasibility of reactions with a wide range of potential reaction partners.

Exploring unconventional reactivity: Investigating less common reaction pathways, such as pericyclic reactions or photochemical transformations.

Designing catalysts: Using computational methods to design catalysts that can promote specific, desired transformations of the molecule.

For instance, computational screening could be used to identify novel dienophiles for a Diels-Alder reaction where the enone system of this compound acts as the diene, or to predict the outcome of various catalytic asymmetric reactions. nih.gov

Green Chemistry Principles in the Synthesis and Application of Ethyl 7 Oxohept 5 Enoate

Catalytic Methods for Sustainable Synthesis (e.g., organocatalysis, metal catalysis)

The ninth principle of green chemistry advocates for the use of catalysts over stoichiometric reagents to minimize waste. epa.gov Catalytic reactions are inherently more efficient as small amounts of a catalyst can facilitate the conversion of large quantities of reactants into the desired product.

Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate chemical reactions. It has emerged as a powerful tool for creating complex chiral molecules with high precision. For instance, in the synthesis of compounds structurally related to Ethyl 7-oxohept-5-enoate, such as other unsaturated keto esters, organocatalysis has proven highly effective. nih.govacs.orgrsc.orgacs.org A notable example is the organocatalytic domino double Michael reaction of an isomer, ethyl (E)-7-oxohept-2-enoate, with α,β-unsaturated aldehydes. iitkgp.ac.inthieme-connect.comthieme-connect.com This reaction, using a proline-based catalyst, yields highly functionalized cyclohexanes with excellent control over the spatial arrangement of atoms (diastereoselectivity and enantioselectivity). iitkgp.ac.inthieme-connect.com The application of similar organocatalytic strategies could provide a sustainable pathway to this compound or its derivatives, operating under mild conditions and avoiding toxic heavy metals.

Metal Catalysis: Transition metal catalysts are widely used for their high activity and selectivity in a vast range of organic transformations. thieme-connect.comacs.orgnih.govmdpi.comrsc.org In the context of keto-ester synthesis, metal catalysts can enable efficient C-H functionalization and cross-coupling reactions. For example, copper-catalyzed oxidative dimerization of ketone enolates using environmentally benign molecular oxygen as the terminal oxidant is a significant improvement over methods requiring stoichiometric metal oxidants. thieme-connect.com Similarly, palladium and rhodium catalysts have been employed in various coupling reactions to construct carbon-carbon bonds efficiently. nih.govmdpi.com A plausible green synthesis of this compound could involve a metal-catalyzed cross-coupling reaction or a selective oxidation of a corresponding alcohol, using a robust, recyclable heterogeneous catalyst to simplify product purification and minimize metal leaching.

Table 1: Comparison of Potential Catalytic Methods

| Catalyst Type | Example Catalyst System | Reaction Type | Green Chemistry Advantages |

|---|---|---|---|

| Organocatalyst | Proline Derivatives | Michael Addition | Metal-free, high stereoselectivity, mild reaction conditions. thieme-connect.com |

| Metal Catalyst | Copper(II) acetate (B1210297)/O₂ | Oxidative Coupling | Uses air as a benign oxidant, avoids stoichiometric waste. thieme-connect.com |

| Metal Catalyst | Palladium Complexes | Cross-Coupling | High efficiency and selectivity in C-C bond formation. mdpi.com |

| Enzyme | Lipase | Esterification | High specificity (reduces need for protecting groups), biodegradable, operates in mild conditions. acs.org |

Solvent Minimization and Alternative Solvent Systems

Solvents account for a significant portion of the waste generated in chemical processes, making their selection a critical aspect of green chemistry. york.ac.ukubc.ca The ideal is to avoid solvents altogether, but when necessary, the focus shifts to using greener, less toxic, and recyclable alternatives. jctjournal.com

Traditional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons are often effective but pose significant health and environmental risks. jetir.org Green chemistry promotes their replacement with safer options. Solvent selection guides, developed by industry consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable, rank common solvents based on safety, health, and environmental criteria, recommending preferable choices like certain alcohols, esters, and ethers while flagging hazardous ones. york.ac.ukubc.carsc.orgrsc.org

For a potential synthesis of this compound, which might involve steps like esterification or oxidation, replacing hazardous solvents is paramount. For instance, instead of dichloromethane for an oxidation step, a greener alternative like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, could be employed. utoronto.ca In some cases, reactions can be run in water, the most benign solvent, or in novel systems like ionic liquids or supercritical fluids (e.g., CO₂), which can offer unique reactivity and simplify product separation. wikipedia.orgresearchgate.net

Table 2: Greener Solvent Alternatives

| Conventional Solvent | Potential Greener Alternative | Key Properties & Advantages |

|---|---|---|

| Dichloromethane (DCM) | Ethyl Acetate / Heptane mixture | Lower toxicity, less hazardous waste. utoronto.ca |

| Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, lower toxicity. utoronto.ca |

| Benzene | Toluene | Less carcinogenic, though still a volatile organic compound (VOC). |

| Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO), Cyrene™ | DMSO is less toxic; Cyrene™ is a bio-based dipolar aprotic solvent. |

Atom Economy and Process Efficiency in Synthetic Routes

Developed by Barry Trost, atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org A reaction with 100% atom economy generates no waste by-products. Maximizing atom economy is crucial for sustainable manufacturing as it directly correlates with waste reduction. numberanalytics.com

To analyze the atom economy for a synthesis of this compound, one can consider a hypothetical, traditional route: the oxidation of ethyl 7-hydroxyhept-5-enoate using a classic Jones oxidation. This method, while effective, is known for its poor atom economy and hazardous waste.

Hypothetical Reaction Step: Jones Oxidation 3 C₉H₁₆O₃ (ethyl 7-hydroxyhept-5-enoate) + 2 CrO₃ (chromium trioxide) + 3 H₂SO₄ (sulfuric acid) → 3 C₉H₁₄O₃ (this compound) + Cr₂(SO₄)₃ (chromium(III) sulfate) + 6 H₂O

In this reaction, for every three molecules of the desired product, one molecule of chromium(III) sulfate (B86663) and six molecules of water are generated as by-products. The chromium salt is a toxic waste product. Calculating the atom economy reveals the inefficiency:

Table 3: Atom Economy Analysis of a Hypothetical Jones Oxidation

| Species | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| Reactants | ||

| Ethyl 7-hydroxyhept-5-enoate | 3 x C₉H₁₆O₃ | 3 x 172.22 = 516.66 |

| Chromium trioxide | 2 x CrO₃ | 2 x 99.99 = 199.98 |

| Sulfuric acid | 3 x H₂SO₄ | 3 x 98.08 = 294.24 |

| Total Mass of Reactants | 1010.88 | |

| Products | ||

| This compound (Desired) | 3 x C₉H₁₄O₃ | 3 x 170.21 = 510.63 |

| % Atom Economy | (Mass of Desired Product / Total Mass of Reactants) x 100 | (510.63 / 1010.88) x 100 = 50.5% |

An atom economy of just 50.5% means that nearly half of the mass of the reactants ends up as waste. This highlights the importance of choosing more efficient synthetic routes, such as catalytic oxidations that use molecular oxygen or hydrogen peroxide as the oxidant, where the only by-product is water, pushing the atom economy much closer to 100%. mun.ca Improving process efficiency also involves using catalysts that can be recovered and reused, like fly ash-based catalysts which have shown success in esterification reactions. nih.govacs.orgresearchgate.net

Microwave-Assisted Synthesis and Energy Efficiency

The sixth principle of green chemistry emphasizes designing for energy efficiency, recognizing that energy requirements have environmental and economic impacts. acs.org Microwave-assisted synthesis has emerged as a key technology in this area, often dramatically reducing reaction times from hours to minutes. numberanalytics.comajchem-a.comresearchgate.net

Microwave heating is fundamentally different from conventional heating. numberanalytics.com Microwaves directly couple with polar molecules in the reaction mixture, causing rapid, uniform heating throughout the bulk of the material. numberanalytics.comajchem-a.com This avoids the slow and inefficient process of conductive heating through vessel walls and can lead to significant rate enhancements and sometimes different product selectivities.

| Solvent Use | Often requires large volumes of solvent | Enables reduced solvent volumes or solvent-free reactions researchgate.net |

Waste Reduction and By-product Management

The foundational principle of green chemistry is waste prevention: it is better to prevent waste than to treat or clean it up after it has been created. epa.govacs.org This principle integrates all other aspects of green chemistry. The choice of catalysts, solvents, and reaction pathways directly impacts the amount and nature of the waste produced. numberanalytics.com

As illustrated in the atom economy section (7.3), a traditional synthesis of this compound via Jones oxidation would generate significant quantities of hazardous chromium waste. mun.ca Similarly, other stoichiometric oxidants like Dess-Martin periodinane (DMP), while milder, still generate waste (in this case, iodo-compounds) that must be managed. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgjk-sci.com

A green approach focuses on replacing these stoichiometric reagents with catalytic systems. Catalytic oxidation, for example, can use benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂ from the air), with water being the only theoretical by-product. mun.camun.ca This drastically reduces the hazardous waste stream.

Effective by-product management also involves designing processes where by-products are non-toxic or can be easily recycled or repurposed. In an ideal green process, any substance that is not the final product would be a harmless substance like water or nitrogen gas, or a valuable co-product that can be used elsewhere.

Table 5: By-product Analysis of Hypothetical Oxidation Methods

| Oxidation Reagent | Desired Product | Major By-products | Environmental Impact |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | This compound | Chromium(III) sulfate, water | Generates toxic, carcinogenic Cr(VI) and Cr(III) waste that requires treatment and disposal. mun.ca |

| Dess-Martin Periodinane (DMP) | This compound | Iodinane, acetic acid | Generates stoichiometric organic iodine waste; less toxic than chromium but still a waste concern. wikipedia.org |

| Catalytic H₂O₂ | this compound | Water | Water is the only by-product, representing a highly clean and sustainable process. mun.ca |

By embracing these green chemistry principles, the synthesis of this compound can be redesigned to be safer, more efficient, and environmentally sustainable.

Future Research Directions and Emerging Trends for Ethyl 7 Oxohept 5 Enoate Chemistry

Development of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency

The synthesis of Ethyl 7-oxohept-5-enoate and its analogs is poised for significant advancements, with a focus on developing more selective and efficient methodologies. Current research highlights several promising avenues.

One key area of development is the refinement of the Wittig reaction . This reaction is a popular approach for creating α,β-unsaturated esters by reacting an appropriate aldehyde with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. beilstein-journals.org A chemoenzymatic strategy combines the enzymatic reduction of carboxylic acids to aldehydes with a subsequent Wittig reaction, offering a novel route to these esters with a two-carbon chain extension. beilstein-journals.orgnih.gov Future work will likely focus on optimizing catalysts and reaction conditions to improve the yield and stereoselectivity, particularly favoring the formation of the trans-isomer, which is often the major product. beilstein-journals.org

Another innovative pathway involves the oxidative ring-opening of furan (B31954) derivatives . rsc.orgresearchgate.net Furan-containing β-ketoesters can undergo oxidation to yield 1,4-dicarbonyl moieties, which can then be transformed into unsaturated ketoesters. rsc.orgresearchgate.net While not yet applied directly to this compound, this strategy represents a novel disconnection approach that could offer access to complex substituted analogs from readily available furan precursors.

Furthermore, improvements in the synthesis of β-keto esters, which are precursors for many related structures, are being explored. Traditional methods often require strong bases and can result in inconsistent yields. nih.gov The development of simpler and more general methods, for instance, using reagents like ethyl chloroformate with ketones, could streamline the synthesis of starting materials for producing this compound. nih.gov

| Synthetic Approach | Precursors | Key Features | Potential for Improvement |

| Wittig Olefination | Aldehyde, Phosphorus Ylide | Well-established C=C bond formation. beilstein-journals.org | Enhanced stereocontrol (E/Z selectivity), catalyst efficiency. |

| Furan Ring-Opening | Furan-containing β-ketoesters | Novel disconnection, access to complex analogs. rsc.orgresearchgate.net | Application to the direct synthesis of the target compound. |

| β-Keto Ester Synthesis | Ketones, Acylating Agents | Foundation for building the core structure. nih.gov | Milder conditions, improved yields, and substrate scope. |

Exploration of Undiscovered Reactivity Modes

The bifunctional nature of this compound, possessing both a Michael acceptor and a ketone, opens the door to a wide array of chemical transformations, some of which remain underexplored.

The Michael addition is a well-established reaction for α,β-unsaturated carbonyl compounds, where nucleophiles add to the β-carbon. wikipedia.orglibretexts.orgjove.com For this compound, this allows for the introduction of a wide range of substituents. Future research is trending towards the use of organocatalysis to achieve highly enantioselective Michael additions, creating chiral molecules from achiral starting materials. nih.gov The use of doubly stabilized carbon nucleophiles like malonates and β-ketoesters in Michael reactions leads to the formation of versatile 1,5-dicarbonyl products, which are valuable synthetic intermediates. libretexts.orglibretexts.org

Cycloaddition reactions represent a significant area for discovering new reactivity. While β,γ-unsaturated α-ketoesters are known to participate in highly stereoselective [4+2] cycloadditions (inverse-electron-demand hetero-Diels-Alder reactions) to form complex heterocyclic structures like 3,4-dihydro-2H-pyrans, the analogous reactivity for α,β-unsaturated isomers like this compound is a frontier to be explored. nih.govacs.orgbohrium.comacs.org The development of new Lewis acid or organocatalytic systems could unlock this potential, providing rapid access to novel poly-substituted pyran derivatives. acs.orgbohrium.com

Additionally, the tandem reactivity of the compound could be harnessed. For example, a conjugate addition followed by an intramolecular aldol (B89426) condensation or other cyclization could lead to the rapid construction of complex carbocyclic or heterocyclic frameworks. The development of catalysts that can control the chemoselectivity and stereoselectivity of such tandem processes is a key challenge and a significant opportunity for future research.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for this technological shift.

Continuous flow synthesis has been successfully demonstrated for producing β-amino α,β-unsaturated esters and α,β-unsaturated ketones from alkynes and aldehydes using heterogeneous catalysts. doaj.orgbeilstein-journals.orgbeilstein-journals.org These established protocols provide a strong foundation for developing a continuous process for this compound, potentially starting from a suitable β-keto ester or via a continuous Wittig-type reaction. The use of packed-bed reactors with immobilized reagents or catalysts can further simplify purification, enabling a more automated and "green" production process. beilstein-journals.orgresearchgate.net

Automated systems, such as the Uniqsis FlowSyn™ reactor, allow for rapid optimization of reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgresearchgate.net This high-throughput screening capability can accelerate the discovery of optimal conditions for the synthesis of this compound. Furthermore, biocatalytic reductions of keto esters have been successfully implemented in continuous flow systems, suggesting that chemoenzymatic routes to chiral derivatives of the target compound could also be automated. thieme-connect.com

Advanced Applications in Materials Science and Medicinal Chemistry (from a synthetic intermediate perspective)

This compound serves as a valuable synthetic intermediate for creating molecules with advanced applications in both materials science and medicine.

In materials science , α,β-unsaturated esters can serve as monomers in polymerization reactions. The double bond in this compound can participate in radical or anionic polymerization to create novel polymers. The presence of the ketone and ester functionalities along the polymer backbone would impart unique properties, such as altered polarity, degradability, and potential for post-polymerization modification.

In medicinal chemistry , the compound is a precursor to biologically significant molecules. Its parent acid, 4-hydroxy-7-oxohept-5-enoic acid (HOHA), is a lipid peroxidation product that exists in equilibrium with its lactone form. nih.govacs.org This HOHA lactone is biologically active, promoting the secretion of vascular endothelial growth factor (VEGF) at low concentrations and inducing apoptosis in retinal pigment epithelial cells, implicating it in the pathology of age-related macular degeneration (AMD). nih.govresearchgate.netnih.gov this compound, as a stable precursor, is therefore a key intermediate for synthesizing HOHA and its analogs to study these processes and develop potential therapeutics. nih.govacs.org

| Application Area | Role of this compound | Potential End Product/Use |

| Materials Science | Monomer | Functional polymers with unique properties |

| Medicinal Chemistry | Synthetic Intermediate | Synthesis of HOHA lactone and analogs for AMD research. nih.govresearchgate.net |

| Medicinal Chemistry | Synthetic Intermediate | Precursor for inhibitors of enzymes like tissue transglutaminase. |

Interdisciplinary Research at the Interface of Chemistry and Chemical Biology (focus on chemical transformations and synthetic biology tools)

The intersection of chemistry and biology offers powerful tools to synthesize and modify complex molecules like this compound.

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and selectivity of enzymes with the versatility of traditional organic reactions. unesp.bracs.orgnih.gov For instance, ene-reductases can be used for the asymmetric reduction of the carbon-carbon double bond, while ketoreductases can selectively reduce the ketone to a chiral alcohol. nih.gov Combining these enzymatic steps with chemical transformations like the Wittig reaction provides a powerful platform for producing a variety of chiral building blocks from simple precursors. beilstein-journals.orgnih.gov

Synthetic biology opens up the possibility of producing complex molecules in vivo. The core structure of this compound resembles a polyketide, a class of natural products synthesized by large enzyme complexes called polyketide synthases (PKSs). nih.gov The tools of synthetic biology allow for the engineering of PKS and fatty acid synthase (FAS) pathways in microorganisms. nih.govnih.govdiva-portal.org By modifying the enzymatic domains, particularly the thioesterase (TE) domain which is responsible for chain release and cyclization, it may be possible to engineer a biosynthetic pathway to produce novel polyketides, including linear unsaturated ketoesters. chemrxiv.orgchemrxiv.orgpnas.org This approach could provide a sustainable and highly selective route to this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.